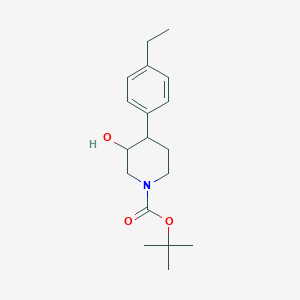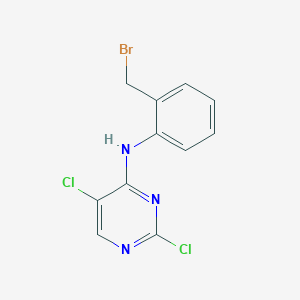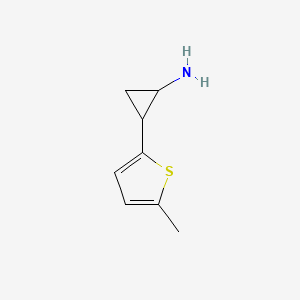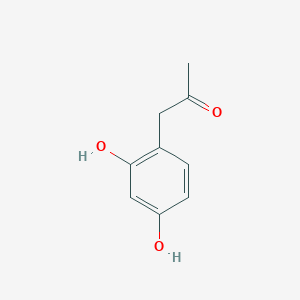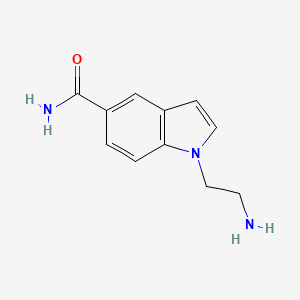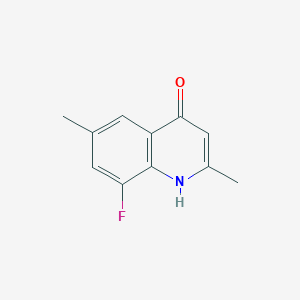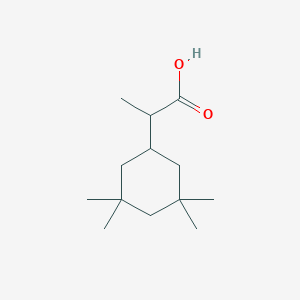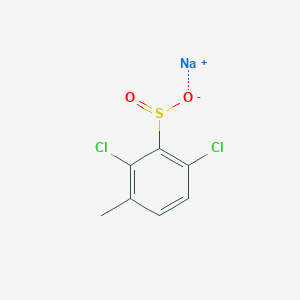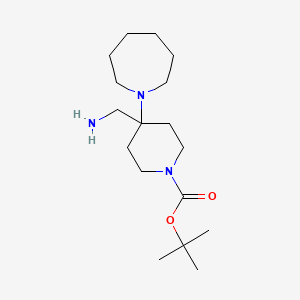![molecular formula C15H17NO B13157856 4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
4-[3-(3-Aminophenyl)propyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-Aminophenyl)propyl]phenol is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . It is characterized by a phenol group attached to a propyl chain, which is further connected to an aminophenyl group. This compound is primarily used in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the nucleophilic aromatic substitution of phenols, where the phenol group is introduced through hydrolysis of phenolic esters or ethers . The reaction conditions typically include high temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various research and industrial applications.
化学反应分析
Types of Reactions
4-[3-(3-Aminophenyl)propyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and aminophenyl derivatives.
科学研究应用
4-[3-(3-Aminophenyl)propyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions involving phenolic and aminophenyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-[3-(3-Aminophenyl)propyl]phenol involves its interaction with molecular targets through its phenol and aminophenyl groups. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
相似化合物的比较
4-[3-(3-Aminophenyl)propyl]phenol can be compared with other similar compounds, such as:
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
4-Aminophenol: Contains an amino group and a hydroxyl group attached to a benzene ring.
3-(3-Aminophenyl)propylamine: Similar structure but lacks the phenol group.
The uniqueness of this compound lies in its combination of phenol and aminophenyl groups connected by a propyl chain, which imparts distinct chemical and biological properties .
属性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
4-[3-(3-aminophenyl)propyl]phenol |
InChI |
InChI=1S/C15H17NO/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11,17H,1,3-4,16H2 |
InChI 键 |
NWWAEIXQRTXYIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


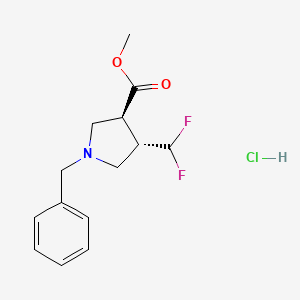
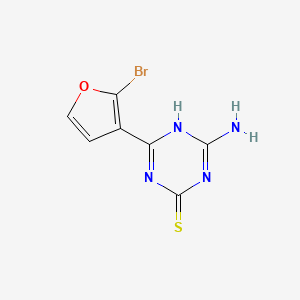
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)

